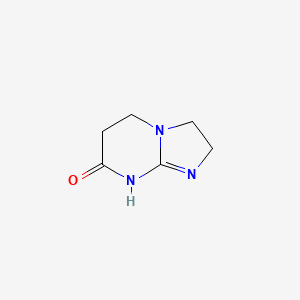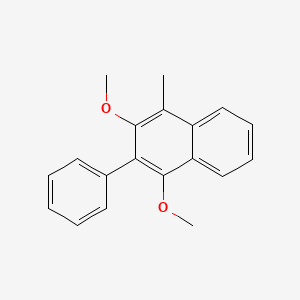
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene: is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups, a methyl group, and a phenyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxynaphthalene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxy-4-methylbenzene: Similar structure but lacks the naphthalene ring.
2,3-Dimethoxy-1-methyl-4-phenylnaphthalene: Similar structure with different substitution pattern.
1,4-Dimethoxy-2-methyl-3-phenylnaphthalene: Similar structure with different substitution pattern.
Uniqueness: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
72262-63-6 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1,3-dimethoxy-4-methyl-2-phenylnaphthalene |
InChI |
InChI=1S/C19H18O2/c1-13-15-11-7-8-12-16(15)19(21-3)17(18(13)20-2)14-9-5-4-6-10-14/h4-12H,1-3H3 |
Clé InChI |
FCWUFYOZJBURQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C12)OC)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


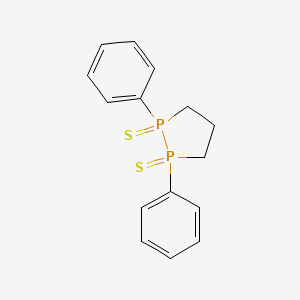
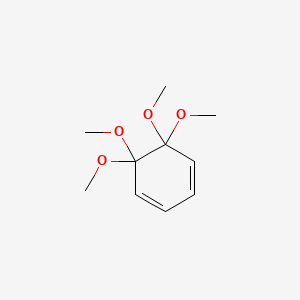
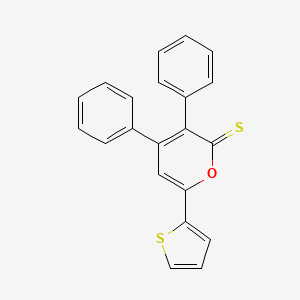
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
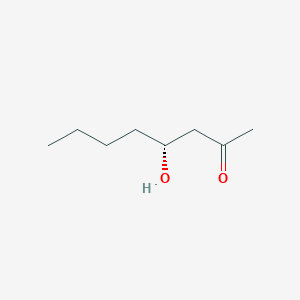
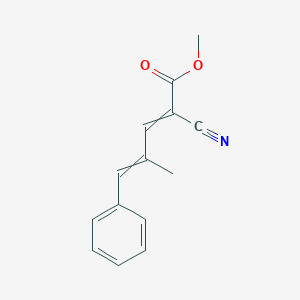
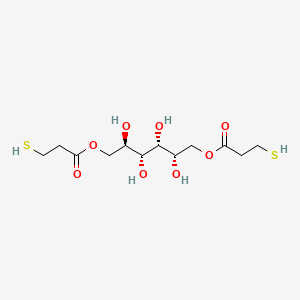
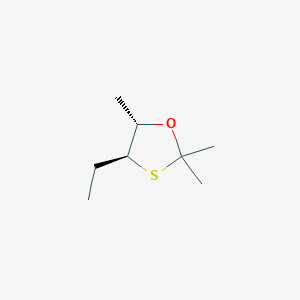
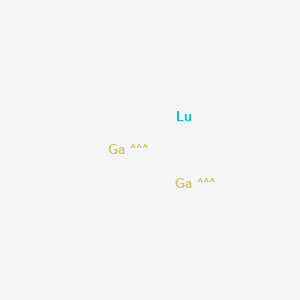
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

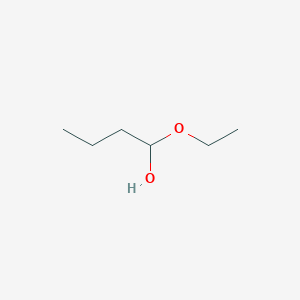
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
